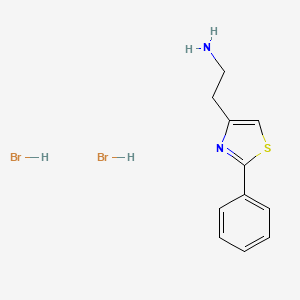

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and have been explored for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which allows for the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines . Another method includes the condensation of γ-bromodypnone with thiocarbamides, leading to the formation of 4,4-disubstituted 4,5-dihydro-1,3-thiazol-2-amines . Additionally, microwave-assisted Hantzsch thiazole synthesis has been utilized to create N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the potential for various substituents to influence the overall shape and properties of the molecule. For instance, molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been studied, revealing hydrogen bonding in the structures of the adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid . These interactions can significantly affect the molecular conformation and stability of the compounds.

Chemical Reactions Analysis

Thiazole derivatives can participate in a range of chemical reactions. The presence of an amino group in the thiazole ring can lead to the formation of hydrogen bonds, as seen in the cocrystals mentioned earlier . Moreover, the reactivity of the thiazole ring can be exploited in the synthesis of various compounds, such as the H1 receptor ligands mentioned in the study of 2-[2-(phenylamino)thiazol-4-yl]ethanamine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives like "2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide" are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's polarity, solubility, and reactivity. The hydrogen bonding capability of the amino group also plays a crucial role in the solubility and potential biological interactions of the compound. The studies referenced do not provide specific physical and chemical properties of the compound , but these general principles apply to thiazole derivatives [1-5].

Scientific Research Applications

Microwave-assisted Hantzsch Thiazole Synthesis

One application involves the microwave-assisted Hantzsch thiazole synthesis. This process synthesizes N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which are derivatives related to the requested compound. This synthesis involves using microwave heating and is significant in the field of organic chemistry for creating complex thiazole compounds efficiently (Kamila, Mendoza, & Biehl, 2012).

Corrosion Inhibition

Thiazole derivatives have been studied for their potential as corrosion inhibitors. In a study, different thiazole derivatives, including similar compounds to 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide, were examined for their ability to inhibit corrosion in iron. This research is significant in materials science, especially in protecting metals from corrosion (Kaya et al., 2016).

Antimicrobial Activity

Various thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. These studies are critical in the development of new antimicrobial agents. For instance, derivatives of 2-phenylamino-thiazole have shown significant antimicrobial activities against various bacterial and fungal strains (Abdelhamid et al., 2010), (Kubba & Rahim, 2018).

Synthesis of Analgesic Compounds

Thiazole derivatives have also been synthesized with potential analgesic properties. The research into these compounds is important in the development of new pain treatment drugs. An example includes the synthesis of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives (Demchenko et al., 2018).

Novel Applications in Security Inks

Innovative applications of thiazole derivatives include their use in security inks. A study demonstrated the use of a thiazole-based compound as a security ink, showcasing its potential in anti-counterfeiting technologies (Lu & Xia, 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds with a thiazole ring have been reported to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . Some thiazole derivatives have shown promising activity against Trypanosoma brucei, a parasite responsible for African sleeping sickness .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have shown trypanocidal activity, indicating their potential to kill Trypanosoma brucei parasites .

Biochemical Pathways

Thiazole derivatives are known to interfere with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

properties

IUPAC Name |

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;;/h1-5,8H,6-7,12H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYMRXJALRGYGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCN.Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine dihydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)

![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)

![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide](/img/structure/B3009689.png)

![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B3009693.png)

![5-(3-fluorobenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3009697.png)